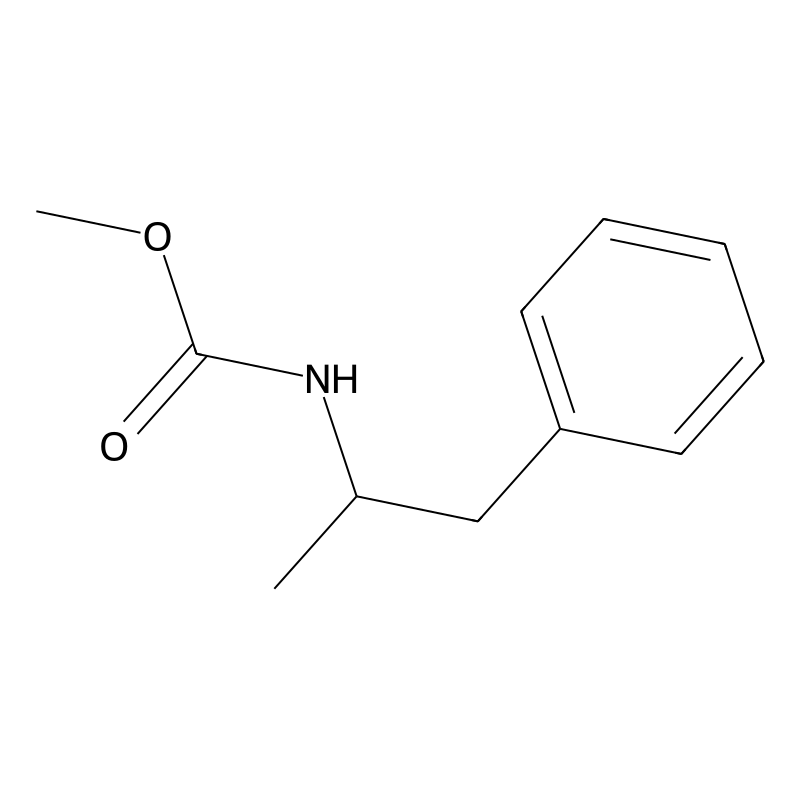

methyl N-(1-phenylpropan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Neurodegenerative Disorders Treatment

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Selegiline, which has a similar structure to the compound , is found to have an antiapoptotic function .

Methods of Application or Experimental Procedures: These compounds act as monoamine oxidase inhibitors. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Results or Outcomes: Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Application in Asymmetric Bioreduction

Specific Scientific Field: Biochemistry and Biotechnology

Summary of the Application: As a whole-cell strategy for the asymmetric bioreduction of certain compounds, specific strains of bacteria are employed .

Methods of Application or Experimental Procedures: In this investigation, culture conditions were tuned using I-optimal design-based model .

Application in Solvent-free Synthesis of Propargylamines

Specific Scientific Field: Organic Chemistry

Summary of the Application: Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

Methods of Application or Experimental Procedures: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Application in One-Pot Amidation of Primary Nitroalkanes

Summary of the Application: The paper discusses a method for the conversion of primary nitroalkanes to carboxylic acids .

Methods of Application or Experimental Procedures: The paper proposes a mechanism (Kornblum) for this conversion .

Application in Synthesis of Methyl N-Phenyl Carbamate

Summary of the Application: Methyl N-phenyl carbamate (MPC) was synthesized from aniline, urea, and methanol .

Methods of Application or Experimental Procedures: The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of MPC were investigated .

Molecular Structure Analysis

The compound consists of several key functional groups:

- Methyl group (CH3): A small hydrocarbon moiety often involved in various biochemical reactions [].

- Carbamate group (O=C-NH-): Derived from carbonic acid, it can participate in various reactions like hydrolysis or act as a leaving group.

- Phenyl group (C6H5): An aromatic ring structure commonly found in bioactive molecules [].

- Ethyl chain (CH2-CH2): A simple aliphatic chain providing flexibility and connecting the functional groups [].

The specific arrangement of these groups likely influences the molecule's overall properties and potential reactivity.

Chemical Reactions Analysis

- Hydrolysis: The carbamate group can be cleaved by water, releasing CO2, methylamine (CH3NH2), and phenylethanol (C6H5CH2CH2OH).

H2O + CH3N(COOCH2CH2Ph) -> CO2 + CH3NH2 + PhCH2CH2OH (Equation 1)

- Nucleophilic substitution: The carbamate carbonyl group might be susceptible to nucleophilic attack, potentially leading to the replacement of the methyl group with another nucleophile.

- Hydrolysis: This reaction involves the breakdown of the carbamate into its corresponding amine and carbonic acid derivatives when exposed to water.

- Transesterification: The compound can react with alcohols to form different esters, which can be useful in synthetic chemistry.

- Nucleophilic Substitution: The nitrogen atom in the carbamate can act as a nucleophile, allowing for various substitution reactions that can modify the structure of the molecule.

Methyl N-(1-phenylpropan-2-yl)carbamate exhibits biological activity primarily through its interaction with cholinergic systems. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling.

Several methods have been developed for synthesizing methyl N-(1-phenylpropan-2-yl)carbamate:

- Direct Carbamation: This involves reacting an amine (1-phenylpropan-2-amine) with methyl chloroformate under basic conditions to yield the carbamate.

- Reflux Method: The synthesis may also be achieved by refluxing 1-phenylpropan-2-amine with methyl carbamate in the presence of a catalyst.

- Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to accelerate the reaction between the starting materials, improving yields and reducing reaction times .

Methyl N-(1-phenylpropan-2-yl)carbamate has several notable applications:

- Pharmaceutical Research: Due to its cholinergic activity, it is studied for potential therapeutic uses in treating conditions related to neurotransmitter imbalances.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other pharmaceutical compounds.

- Analytical Standards: The compound is used as a reference standard in analytical chemistry for testing and quality control purposes .

Interaction studies involving methyl N-(1-phenylpropan-2-yl)carbamate focus on its effects on cholinergic receptors and enzymes. Research indicates that this compound can modulate neurotransmitter levels by inhibiting cholinesterases, which may have implications for neuropharmacology and toxicology. Such interactions are critical for understanding its potential therapeutic applications as well as safety profiles when used in various formulations.

Methyl N-(1-phenylpropan-2-yl)carbamate shares structural and functional similarities with other carbamates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | C₁₃H₁₉NO₂ | Longer carbon chain; different alkoxy group |

| Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C₁₅H₂₃NO₂ | Bulky tert-butyl group; enhanced steric hindrance |

| Methyl N-(1-naphthalenemethyl)carbamate | C₁₁H₉NO₂ | Contains naphthalene moiety; distinct aromaticity |

Methyl N-(1-phenylpropan-2-yl)carbamate stands out due to its specific interactions with cholinergic systems, making it particularly relevant for studies related to neurochemistry and pharmacology. Its unique structure allows it to exhibit distinct biological activities compared to other carbamates.